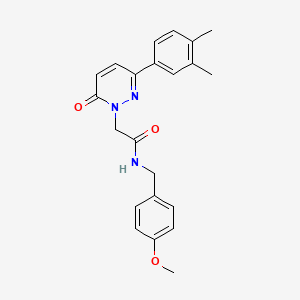![molecular formula C28H28NO4PS B2588052 3a-Ethyl-1,1-dioxo-2-(2-triphenylphosphaniumylacetyl)-5,6-dihydro-4H-pyrrolo[1,2-b][1,2]thiazol-3-olate CAS No. 2623990-79-2](/img/structure/B2588052.png)
3a-Ethyl-1,1-dioxo-2-(2-triphenylphosphaniumylacetyl)-5,6-dihydro-4H-pyrrolo[1,2-b][1,2]thiazol-3-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including an ethyl group, a dioxo group, a triphenylphosphaniumylacetyl group, and a pyrrolo[1,2-b][1,2]thiazol-3-olate group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps and require a variety of reagents. Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The pyrrolo[1,2-b][1,2]thiazol-3-olate group, for example, is a heterocyclic compound that contains both nitrogen and sulfur atoms .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the dioxo group could potentially undergo reduction reactions, while the triphenylphosphaniumylacetyl group might be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the ethyl group could potentially increase its hydrophobicity, while the dioxo group could contribute to its reactivity .Aplicaciones Científicas De Investigación
Synthesis of Novel Heterocyclic Compounds
Researchers have developed methodologies for synthesizing new heterocycles using thiophene incorporated thioureido substituent as precursors. These compounds have been evaluated for their anticancer activity, demonstrating potent effects against certain human cancer cell lines, such as colon HCT-116. This approach highlights the versatility of using specific chemical structures as building blocks for creating compounds with potential therapeutic applications (Abdel-Motaal, Asem, & Alanzy, 2020).
Anticancer Activity Screening
A significant application of these chemical structures is in the screening for anticancer activities. Various synthesized compounds, including those derived from pyrimidine and thiazole moieties, have shown promising results against specific cancer cell lines. This application is crucial for discovering new therapeutic agents in the fight against cancer (Abdel-Motaal, Asem, & Alanzy, 2020).
Structural Analysis and Characterization
The structural analysis and characterization of newly synthesized compounds are vital research applications. Techniques such as X-ray crystallography have been employed to determine the molecular and crystal structures of chiral 5-aryl-3-phenyl-1H,3H-pyrrolo[1,2-c]thiazoles, aiding in the understanding of their chemical properties and potential reactivity patterns (Melo et al., 2002).
Catalysis and Reaction Mechanisms
Investigations into catalysis and reaction mechanisms form another significant application area. For instance, triphenylphosphine has been used to catalyze the 1,3-dipolar cycloaddition reaction, leading to the synthesis of novel spiro[cyclopent-2-ene-1,2′-[1,3]thiazolo[3,2-a]pyrimidine] derivatives. Understanding these reactions facilitates the development of efficient synthetic routes for complex heterocyclic compounds (Ren et al., 2018).
Molecular Electronics and Materials Science
Some derivatives of the discussed compound class have potential applications in molecular electronics and materials science. Their unique electronic properties could be harnessed in the design of novel materials for electronic applications, such as electroluminescent devices and hole transport materials (Wu et al., 2001).
Mecanismo De Acción
Target of action
They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of action
Thiazole derivatives have been shown to interact with various targets, leading to their diverse biological activities .
Biochemical pathways
Thiazole derivatives can affect a wide range of biochemical pathways due to their diverse biological activities .
Result of action
Thiazole derivatives can have a wide range of effects at the molecular and cellular level due to their diverse biological activities .
Propiedades
IUPAC Name |
3a-ethyl-1,1-dioxo-2-(2-triphenylphosphaniumylacetyl)-5,6-dihydro-4H-pyrrolo[1,2-b][1,2]thiazol-3-olate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28NO4PS/c1-2-28-19-12-20-29(28)35(32,33)26(27(28)31)25(30)21-34(22-13-6-3-7-14-22,23-15-8-4-9-16-23)24-17-10-5-11-18-24/h3-11,13-18H,2,12,19-21H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJNWVCJJFZOQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCCN1S(=O)(=O)C(=C2[O-])C(=O)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28NO4PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)thieno[3,2-d]pyrimidine](/img/structure/B2587970.png)
![(E)-5-(2-nitrobenzylidene)-2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2587971.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide](/img/structure/B2587972.png)



![N-(4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2587980.png)
![[1,6-Dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-13-(2-methylpropanoyloxy)-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-methylbut-2-enoate](/img/structure/B2587985.png)



![4-ethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2587990.png)
